molecular formula C33H38N4O10 B1669830 Darexaban glucuronide CAS No. 432029-12-4

Darexaban glucuronide

カタログ番号: B1669830
CAS番号: 432029-12-4
分子量: 650.7 g/mol
InChIキー: IOUMBCGOXOKZAE-CLIYFGAVSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Darexaban glucuronide, also known as YM-222714, is the major component in plasma after oral administration of darexaban to humans and is the pharmacologically active metabolite. Darexaban (YM150) is a direct inhibitor of factor Xa. It is an experimental drug that acts as an anticoagulant and antithrombotic to prevent venous thromboembolism after a major orthopaedic surgery, stroke in patients with atrial fibrillation and possibly ischemic events in acute coronary syndrome. It is used in form of the maleate. The development of darexaban was discontinued in September 2011.

科学的研究の応用

Pharmacological Properties

Darexaban is rapidly metabolized to darexaban glucuronide, which accounts for the majority of its pharmacological activity. The metabolism occurs primarily through glucuronidation in the liver, leading to a long half-life of approximately 14–18 hours for this compound. This metabolite has been shown to effectively inhibit factor Xa, thus playing a crucial role in the anticoagulant effects observed with darexaban therapy .

Venous Thromboembolism Prevention

This compound has been studied for its efficacy in preventing venous thromboembolism (VTE), particularly in patients undergoing major orthopedic surgeries. Clinical trials have demonstrated that darexaban is effective in reducing the incidence of VTE compared to placebo, with a favorable safety profile regarding bleeding events .

Atrial Fibrillation

The compound has also been explored for its potential use in patients with atrial fibrillation, where it can reduce the risk of thromboembolic events such as stroke. By inhibiting factor Xa, this compound helps prevent clot formation in the atria of the heart .

Acute Coronary Syndrome

In patients with acute coronary syndrome (ACS), darexaban was evaluated alongside standard dual antiplatelet therapy. While it showed promise in reducing thrombotic events, it was associated with an increased risk of bleeding, which raised concerns about its combined use with antiplatelet agents .

Safety Profile and Drug Interactions

Research indicates that this compound has a low potential for significant drug-drug interactions due to its metabolic pathways. Studies have shown that co-administration with rifampicin, a potent inducer of CYP3A4 and P-glycoprotein, did not significantly alter the pharmacokinetics of this compound . This suggests that darexaban and its metabolite may be safely used in various clinical settings without major concerns regarding interactions.

RUBY-1 Trial

In the RUBY-1 trial, darexaban was tested in ACS patients to evaluate its safety and efficacy. Although bleeding rates were higher compared to placebo, no significant improvement in ischemic outcomes was observed. This trial highlighted the need for careful consideration when using anticoagulants in conjunction with antiplatelet therapies .

Efficacy in Asian Populations

A study focusing on Asian patients undergoing total hip or knee arthroplasty demonstrated that darexaban effectively reduced VTE incidence while maintaining a low rate of adverse events related to bleeding. This underscores the drug's applicability across different demographics .

特性

CAS番号

432029-12-4

分子式

C33H38N4O10

分子量

650.7 g/mol

IUPAC名

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-[(4-methoxybenzoyl)amino]-2-[[4-(4-methyl-1,4-diazepan-1-yl)benzoyl]amino]phenoxy]oxane-2-carboxylic acid

InChI

InChI=1S/C33H38N4O10/c1-36-15-4-16-37(18-17-36)21-11-7-19(8-12-21)31(42)35-25-23(34-30(41)20-9-13-22(45-2)14-10-20)5-3-6-24(25)46-33-28(40)26(38)27(39)29(47-33)32(43)44/h3,5-14,26-29,33,38-40H,4,15-18H2,1-2H3,(H,34,41)(H,35,42)(H,43,44)/t26-,27-,28+,29-,33+/m0/s1

InChIキー

IOUMBCGOXOKZAE-CLIYFGAVSA-N

SMILES

CN1CCCN(CC1)C2=CC=C(C=C2)C(=O)NC3=C(C=CC=C3OC4C(C(C(C(O4)C(=O)O)O)O)O)NC(=O)C5=CC=C(C=C5)OC

異性体SMILES

CN1CCCN(CC1)C2=CC=C(C=C2)C(=O)NC3=C(C=CC=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)NC(=O)C5=CC=C(C=C5)OC

正規SMILES

CN1CCCN(CC1)C2=CC=C(C=C2)C(=O)NC3=C(C=CC=C3OC4C(C(C(C(O4)C(=O)O)O)O)O)NC(=O)C5=CC=C(C=C5)OC

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

YM-222714;  YM 222714;  YM222714;  Darexaban glucuronide

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Darexaban glucuronide
Reactant of Route 2
Reactant of Route 2
Darexaban glucuronide
Reactant of Route 3
Darexaban glucuronide
Reactant of Route 4
Reactant of Route 4
Darexaban glucuronide
Reactant of Route 5
Reactant of Route 5
Darexaban glucuronide
Reactant of Route 6
Darexaban glucuronide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。